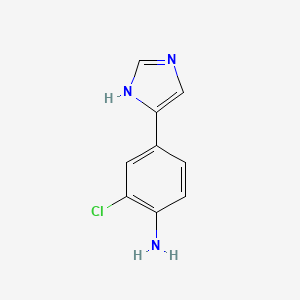

2-chloro-4-(1H-imidazol-5-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89250-38-4 |

|---|---|

Molecular Formula |

C9H8ClN3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-4-(1H-imidazol-5-yl)aniline |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

FTCYWUBNMJRLNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the 2 Chloro 4 1h Imidazol 5 Yl Aniline Scaffold

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of the target molecule, 2-chloro-4-(1H-imidazol-5-yl)aniline, reveals that the most logical disconnection is the carbon-carbon bond between the aniline (B41778) and imidazole (B134444) rings. This disconnection simplifies the molecule into two key synthons: a 2-chloro-4-aminophenyl synthon and a 5-imidazolyl synthon.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C4-C5' bond suggests a coupling reaction between a 2-chloro-4-aminobenzene derivative and a 5-functionalized imidazole derivative. The aniline nitrogen would likely require a protecting group or be introduced late in the synthesis (e.g., from a nitro group) to avoid side reactions.

Pathway B: An alternative disconnection could involve the formation of the imidazole ring onto a pre-existing aniline structure. However, this approach is often more complex due to the potential for multiple reaction sites on the aniline ring.

The most common and versatile strategies focus on Pathway A, utilizing modern cross-coupling technologies to form the crucial aryl-heteroaryl bond. The practical synthetic equivalents for the synthons are typically a halo-aniline or its nitro precursor and a halo-imidazole or an imidazole-boronic acid.

Convergent and Linear Synthesis Approaches

The aniline portion of the target molecule is a 2-chloro-substituted aniline. A common and effective precursor for this moiety is 2-chloro-4-nitroaniline (B86195). The nitro group serves a dual purpose: it acts as an activating group for certain coupling reactions and can be readily reduced to the desired amine functionality in a later step.

There are several established methods for the synthesis of 2-chloro-4-nitroaniline:

From 3,4-Dichloronitrobenzene (B32671): This method involves the aminolysis of 3,4-dichloronitrobenzene using ammonium (B1175870) hydroxide. The reaction is typically carried out under elevated temperature and pressure, often with a copper(I) chloride catalyst. chemicalbook.com

From 4-Nitroaniline (B120555): Direct chlorination of 4-nitroaniline can also yield the desired product. prepchem.com This reaction requires careful control of conditions to achieve the desired regioselectivity.

The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved with various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Table 1: Synthesis of 2-chloro-4-nitroaniline

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,4-Dichloronitrobenzene | Ammonium hydroxide, Copper(I) chloride, 140°C, 3.2 MPa | 2-chloro-4-nitroaniline | chemicalbook.com |

| 4-Nitroaniline | Chlorinating agent (e.g., chlorine bleaching liquor), HCl or HNO₃ | 2-chloro-4-nitroaniline | prepchem.com |

The imidazole core required for the synthesis is functionalized at the 4- or 5-position to enable coupling to the aniline ring. A common strategy is the preparation of a halo-imidazole, such as 4(5)-bromo-1H-imidazole, which is a versatile intermediate for cross-coupling reactions. The synthesis of 4(5)-bromo-1H-imidazole can be achieved through the direct bromination of imidazole.

Table 2: Synthesis of 4(5)-Bromo-1H-imidazole

| Starting Material | Reagents and Conditions | Product | Reference |

| Imidazole | Bromine in a suitable solvent | 4(5)-Bromo-1H-imidazole | N/A |

Alternatively, imidazole-4-carboxylic acid can serve as a precursor, which can be synthesized and then subjected to further transformations. chemicalbook.com

The crucial step in the convergent synthesis is the formation of the bond between the aniline and imidazole rings. This can be achieved through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the aniline-imidazole linkage, particularly when the aniline ring is activated by strongly electron-withdrawing groups. In this context, a nitro-substituted aryl halide, such as 1-bromo-2-chloro-4-nitrobenzene, can react with an imidazole nucleophile. rsc.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism through a Meisenheimer complex intermediate. libretexts.orgyoutube.com

The imidazole can act as a nucleophile, attacking the electron-deficient aryl halide. rsc.org For this strategy to be successful in the synthesis of this compound, the precursor would likely be a di-halo-nitrobenzene derivative. The greater lability of one halogen over the other, or the use of specific reaction conditions, would be necessary to achieve regioselective substitution. Following the coupling, the nitro group would be reduced to the aniline.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds and are well-suited for the synthesis of the target molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two main variations are possible:

Coupling of a 4-halo-imidazole (e.g., 4-bromo-1H-imidazole) with a (2-chloro-4-aminophenyl)boronic acid (or its nitro precursor).

Coupling of an imidazole-4-boronic acid with a halo-aniline derivative (e.g., 4-bromo-2-chloroaniline).

The Suzuki-Miyaura reaction has been successfully applied to unprotected haloimidazoles, demonstrating its utility in synthesizing aryl-imidazoles. nih.govacs.org The use of specific palladium catalysts and ligands is crucial for achieving high yields and selectivity. nih.govclockss.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction provides a direct method for forming the aniline-imidazole bond by coupling a halo-imidazole with an aniline. wikipedia.orglibretexts.org This approach is particularly attractive as it forms the C-N bond directly. Recent advancements have led to the development of highly efficient catalysts and ligands that can facilitate the amination of unprotected bromoimidazoles. acs.orgnih.gov The choice of ligand, such as bulky biaryl phosphines, is critical for the success of these transformations. acs.orgrsc.org

Table 3: Cross-Coupling Strategies for Aniline-Imidazole Linkage

| Coupling Reaction | Imidazole Precursor | Aniline Precursor | Catalyst/Ligand System (Example) | Reference |

| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole | (2-Chloro-4-nitrophenyl)boronic acid | PdCl₂(dppf) | nih.gov |

| Buchwald-Hartwig | 4-Bromo-1H-imidazole | 2-Chloro-4-nitroaniline | Pd precatalyst with tBuBrettPhos ligand | acs.orgnih.gov |

Coupling Reactions for Aniline-Imidazole Linkage

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of molecular scaffolds. libretexts.orgresearchgate.netslideshare.net For the synthesis of this compound, FGI is critical for introducing the chloro substituent onto the aniline ring and for modifying the imidazole moiety after its formation.

Chlorination Pathways on Aniline Precursors

The introduction of a chlorine atom at the C-2 position of a 4-substituted aniline precursor is a key synthetic challenge. The amino group (-NH₂) is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions. byjus.comchemistrysteps.com Since the para position is already occupied by the imidazole ring (or its precursor), chlorination is directed to the ortho positions. However, the high reactivity of aniline can lead to over-halogenation, producing di- or tri-chlorinated products. libretexts.orgbyjus.com

To achieve controlled monochlorination, a common and effective strategy involves the temporary protection of the amino group by converting it into an amide, such as an acetanilide. libretexts.orgallen.in This transformation moderates the activating influence of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. The resulting N-acetyl group is still an ortho, para-director, but its reduced activating strength prevents overreaction. The synthetic sequence typically involves:

Protection: The precursor, 4-(1H-imidazol-5-yl)aniline, is reacted with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetanilide.

Chlorination: The protected intermediate is then subjected to electrophilic chlorination. Various chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The steric bulk of the acetyl group can further enhance selectivity for the desired C-2 position.

Deprotection: The final step is the removal of the acetyl protecting group by acid- or base-catalyzed hydrolysis to regenerate the free amino group, yielding the target this compound.

Recent advances have also provided organocatalytic methods for highly regioselective ortho-chlorination of N-protected anilines using secondary ammonium salts as catalysts under mild conditions. researchgate.netthieme-connect.comnih.gov Another innovative approach uses copper(II) chloride (CuCl₂) in an ionic liquid as the solvent and chlorinating agent, which allows for the direct and selective para-chlorination of unprotected anilines; by extension, this could be adapted for ortho-chlorination of para-substituted anilines. nih.gov

| Strategy | Description | Key Reagents | Advantages | Considerations |

|---|---|---|---|---|

| Amide Protection | Temporary conversion of the amine to an amide to moderate reactivity and prevent over-chlorination. | (CH₃CO)₂O, SO₂Cl₂ or NCS, HCl/H₂O | Well-established, reliable, good control over selectivity. libretexts.org | Adds two steps (protection/deprotection) to the synthesis. |

| Organocatalysis | Use of a secondary ammonium salt to catalyze ortho-selective chlorination. | Secondary ammonium chloride, SO₂Cl₂ | High ortho-selectivity, mild reaction conditions, catalyst can be recycled. nih.govrsc.org | Typically requires an N-protected aniline. |

| Metal Halide in Ionic Liquid | Direct chlorination using a copper halide in an ionic liquid medium. | CuCl₂, [HMIM]Cl | Direct reaction on unprotected aniline, high yield and regioselectivity. nih.gov | Requires specific ionic liquid solvent. |

Post-Cyclization Functionalization of the Imidazole Ring

After the core scaffold of this compound is assembled, further modifications can be made to the imidazole ring to modulate the compound's properties.

N-Alkylation: The imidazole ring contains an acidic N-H proton that can be deprotonated with a base, and the resulting imidazolate anion is a potent nucleophile. This allows for N-alkylation or N-arylation by reaction with various electrophiles like alkyl halides or aryl halides. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate. ciac.jl.cnresearchgate.net The use of phase-transfer catalysts can also facilitate this reaction under milder conditions. researchgate.net The regioselectivity of alkylation on unsymmetrical imidazoles can be influenced by steric and electronic factors of substituents on the ring. otago.ac.nz

Vilsmeier-Haack Reaction: This reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems. organic-chemistry.orgwikipedia.org Treatment of the imidazole scaffold with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), leads to formylation, most likely at the C-2 position of the imidazole ring. slideshare.netjk-sci.comchemistrysteps.com The resulting aldehyde is a versatile synthetic handle that can be converted into a variety of other functional groups.

Palladium-Catalyzed Cross-Coupling: If a halogenated imidazole precursor is used or if a halogen is introduced post-cyclization, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed. This allows for the formation of carbon-carbon bonds, linking aryl or vinyl groups to the imidazole ring. mdpi.com

Advanced Synthetic Techniques and Methodological Innovations

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has embraced advanced techniques. The synthesis of the this compound scaffold and its derivatives benefits significantly from these innovations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to mere minutes, often with a concurrent increase in product yield and purity. rasayanjournal.co.inorientjchem.org The synthesis of imidazole derivatives is particularly amenable to this technique. nih.gov For instance, multicomponent reactions to form the imidazole core can be completed in significantly shorter times with higher yields under microwave heating compared to conventional reflux conditions. mdpi.com

| Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 5 - 36 hours | 30% | nih.gov |

| Microwave Irradiation | 5 - 7 minutes | >70% | orientjchem.orgnih.gov |

One-Pot Synthetic Sequences

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach reduces waste, saves time, and simplifies purification. The Debus-Radziszewski imidazole synthesis and its modern variations are classic examples of MCRs used to construct the imidazole ring. organic-chemistry.orgresearchgate.net

A plausible one-pot synthesis for a precursor to the target molecule could involve the condensation of three or four components:

A 1,2-dicarbonyl compound.

An aldehyde (e.g., 2-chloro-4-aminobenzaldehyde).

An ammonia (B1221849) source, typically ammonium acetate (B1210297).

An amine (for N-substituted imidazoles).

These reactions are often catalyzed and can be performed under solvent-free conditions or in green solvents, further enhancing their appeal. organic-chemistry.org For example, a one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been achieved by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of complex molecules like this compound. A wide array of catalysts can be employed to promote various steps in the synthetic sequence.

Acid Catalysts: Lewis acids (e.g., FeCl₃, Zn(BF₄)₂) and Brønsted acids are frequently used to catalyze the condensation steps in multicomponent reactions for imidazole formation. rsc.orgrsc.orgorganic-chemistry.org Solid-supported acid catalysts, such as HBF₄–SiO₂, offer the advantages of easy separation and recyclability. rsc.orgrsc.org

Metal Catalysts: Transition metals like copper, nickel, and palladium play crucial roles in specific transformations. Copper catalysts can be used for N-arylation reactions organic-chemistry.org, while nickel can catalyze the formation of 2,4-disubstituted imidazoles from amido-nitriles. researchgate.net Palladium catalysts are indispensable for cross-coupling reactions to functionalize the scaffold.

Nanoparticle and Heterogeneous Catalysts: To improve catalyst recovery and reusability, heterogeneous catalysts, including those based on magnetic nanoparticles, have been developed. For example, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent has been shown to be a highly efficient and recyclable catalyst for the one-pot synthesis of polysubstituted imidazoles. nih.gov

Yield Optimization and Reaction Condition Studies

While specific yield optimization studies for this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from the synthesis of structurally related compounds. Optimization of reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize product yield and purity while minimizing reaction time and cost. Key parameters that are typically investigated include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials.

For instance, in the synthesis of various substituted imidazole derivatives, a range of reaction conditions have been explored. One-pot syntheses are often favored for their efficiency. A study on the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol involved the reaction of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid at reflux for 2.5 hours. nih.gov The progress of this reaction was monitored by thin-layer chromatography (TLC), and the product was extracted using ethyl acetate after pouring the reaction mixture into distilled water. nih.gov

In another example, the synthesis of 2,4,5-trisubstituted imidazoles was achieved through a three-component cyclocondensation of benzil, substituted aromatic aldehydes, and ammonium acetate. The use of methanesulfonic acid as a catalyst in a solvent-free condition or in ethanol (B145695) at reflux was found to be effective, leading to excellent yields and short reaction times. The work-up procedure was straightforward, involving washing with water and recrystallization from ethanol.

The synthesis of benzimidazole (B57391) derivatives, which share structural similarities with the target compound, also provides insights into potential optimization strategies. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline was prepared by reacting p-aminobenzoic acid and o-phenylenediamine (B120857) in o-phosphoric acid at a high temperature (180-200 °C) for 4 hours, resulting in a 66% yield after neutralization and recrystallization. ijrpc.com

The following interactive table summarizes various reaction conditions and yields for the synthesis of related imidazole and benzimidazole compounds, illustrating the impact of different synthetic parameters.

| Product | Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, Ammonium acetate | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 2.5 h | Not specified | nih.gov |

| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde, Ammonium acetate | Methane (B114726) Sulfonic Acid | Solvent-free | Room Temperature | 92% | |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | p-Aminobenzoic acid, o-Phenylenediamine | o-Phosphoric Acid | o-Phosphoric Acid | 180-200 °C, 4 h | 66% | ijrpc.com |

| 2-Chloro-4-nitroimidazole | 2-Chloroimidazole, Nitric acid, Oleum | Sulfuric Acid | - | 110 °C, 1 h | 87.3% | google.com |

These examples highlight that the optimization of yield for a compound like this compound would likely involve a systematic study of Brønsted or Lewis acid catalysts, a variety of polar and non-polar solvents, and a range of temperatures to balance reaction rate with the stability of the reactants and products.

Challenges and Future Prospects in the Synthesis of Related Systems

The synthesis of substituted imidazolyl aniline systems is often fraught with challenges that can impact yield, purity, and scalability. A primary challenge is achieving regioselectivity. For a molecule like this compound, the formation of the desired constitutional isomer can be difficult to control. For example, during the formation of the imidazole ring, substitution can potentially occur at different positions, leading to a mixture of products that are difficult to separate.

Another significant challenge lies in the management of functional group compatibility. The aniline moiety is susceptible to oxidation, while the chloro substituent can be subject to nucleophilic displacement under certain reaction conditions. The imidazole ring itself can act as a nucleophile, further complicating the reaction landscape. For instance, in the synthesis of N-substituted benzimidazoles, the reaction of 2-chloromethyl benzimidazole with substituted anilines requires careful control of the base (ethanolic KOH) to promote the desired N-alkylation without leading to side reactions. researchgate.net

The synthesis of chloro-containing heterocyclic compounds, in general, requires careful consideration of the chlorinating agent and the reaction conditions to avoid over-chlorination or undesired side reactions. nih.gov The development of more selective and milder chlorination methods is an ongoing area of research.

Furthermore, the exploration of flow chemistry techniques could offer significant advantages in terms of precise control over reaction parameters, leading to improved yields and safety, especially for reactions that are highly exothermic or involve hazardous reagents. The development of new analytical techniques for real-time reaction monitoring will also play a crucial role in optimizing synthetic protocols. As the demand for complex heterocyclic molecules in various fields continues to grow, the innovation in synthetic strategies for compounds like this compound will remain a key focus for the chemical research community.

Elucidation of Reaction Mechanisms in the Formation and Transformation of 2 Chloro 4 1h Imidazol 5 Yl Aniline

Mechanistic Investigations of Key Bond-Forming Reactions

The formation of 2-chloro-4-(1H-imidazol-5-yl)aniline involves the construction of the imidazole (B134444) ring, a process that can be achieved through various synthetic strategies. The key bond formations are the C-N and C-C bonds that constitute the heterocyclic ring.

For the synthesis of this compound, a plausible aldehyde precursor would be 4-amino-3-chlorobenzaldehyde . The mechanism of its incorporation often begins with a nucleophilic attack. In a multicomponent reaction like the Debus-Radziszewski synthesis, the amine functionalities of an intermediate, such as a diamine formed in situ, act as nucleophiles attacking the carbonyl carbon of the aldehyde. youtube.com

The nucleophilicity of amines generally follows the order: secondary > primary > ammonia (B1221849), which correlates with their basicity. masterorganicchemistry.com The aniline (B41778) derivative in this synthesis, while being a primary amine, has its nucleophilicity modulated by the electronic effects of the ring substituents. The amino group is a strong activating group, increasing electron density on the aromatic ring, while the chloro group is a deactivating, electron-withdrawing group.

The initial step often involves the condensation of the aldehyde with a source of ammonia or an amine to form an imine. Subsequent nucleophilic attacks by other intermediates lead to the cyclization and formation of the final imidazole ring.

Imidazole ring annulation, the process of forming the ring structure, can proceed through several established mechanisms. Two prominent examples applicable to the synthesis of this compound are the Debus-Radziszewski and Van Leusen syntheses.

Debus-Radziszewski Synthesis: This is a four-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium (B1175870) acetate (B1210297) ).

Step 1: Diamine Formation: The 1,2-dicarbonyl compound (e.g., glyoxal ) reacts with ammonia to form a diimine intermediate.

Step 2: Imine Formation: The aldehyde (4-amino-3-chlorobenzaldehyde ) condenses with ammonia to form an imine.

Step 3: Cyclization: The diimine and the aldehyde-derived imine undergo a complex series of condensation and cyclization steps. A key step is the nucleophilic attack of the diimine onto the imine carbon.

Step 4: Aromatization: The resulting dihydroimidazole (B8729859) intermediate eliminates a molecule of water to yield the aromatic imidazole ring. youtube.comamazonaws.com

Van Leusen Imidazole Synthesis: This method provides a regioselective route to 1,4,5-trisubstituted imidazoles from an aldimine and tosylmethyl isocyanide (TosMIC) . organic-chemistry.org

Step 1: Imine Formation: 4-amino-3-chlorobenzaldehyde reacts with a primary amine (if a 1-substituted imidazole is desired) or ammonia to form the corresponding aldimine.

Step 2: Nucleophilic Attack: The acidic α-proton of TosMIC is removed by a base, and the resulting anion acts as a nucleophile, attacking the imine carbon.

Step 3: 5-endo-trig Cyclization: The intermediate undergoes an intramolecular cyclization where the nitrogen attacks the isocyanide carbon.

Step 4: Elimination: The final step involves the elimination of toluenesulfinic acid, which drives the aromatization of the ring to form the substituted imidazole. organic-chemistry.org

Role of Catalysis in Reaction Pathway Modulation

Catalysis is crucial for modulating the reaction pathways in imidazole synthesis, often improving yields, reducing reaction times, and enabling milder conditions. Both acid and metal catalysts are widely employed. rsc.org

Acid Catalysis: Brønsted acids like methane (B114726) sulphonic acid or glutamic acid can catalyze the condensation steps by protonating carbonyl oxygens, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. amazonaws.comufms.br Lewis acids, such as ZnCl₂, can coordinate to carbonyls to achieve the same activation. organic-chemistry.org In the synthesis of this compound, an acid catalyst would accelerate the formation of imine intermediates from the aldehyde and ammonia source.

Transition Metal Catalysis: Transition metals like copper, rhodium, iron, and palladium are used in various modern imidazole syntheses. organic-chemistry.orgrsc.org For instance, copper catalysts can promote cycloaddition reactions. organic-chemistry.org In a potential synthesis involving enones, an iron catalyst has been shown to promote the [3+2] addition reaction between the enone and an amidoxime. rsc.org These catalysts modulate the reaction pathway by forming organometallic intermediates, which can undergo unique transformations like reductive elimination or migratory insertion that are inaccessible under thermal conditions.

| Catalyst Type | Example | Role in Imidazole Synthesis | Reference |

| Brønsted Acid | Methane Sulphonic Acid | Protonates carbonyls, activates for nucleophilic attack, promotes dehydration. | amazonaws.com |

| Organocatalyst | Glutamic Acid | Acts as an efficient and environmentally benign acid catalyst for one-pot synthesis. | ufms.br |

| Lewis Acid | ZnCl₂ | Catalyzes [3+2] cycloaddition of benzimidates and azirines. | organic-chemistry.org |

| Transition Metal | Copper (CuI) | Catalyzes N-arylation of imidazole and [3+2] cycloadditions. | mdpi.comorganic-chemistry.org |

| Transition Metal | Iron (FeCl₃) | Promotes [2+2+1] addition protocols for imidazole formation. | rsc.org |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic precursor, specifically the chloro and amino groups on the aniline moiety, exert significant electronic effects that influence the reaction's kinetics and thermodynamics.

Kinetics: The rate of reaction is heavily influenced by the nucleophilicity of the aniline nitrogen and the electrophilicity of the aldehyde's carbonyl carbon.

-NH₂ Group: As a powerful electron-donating group (via resonance), the amino group increases the electron density of the aniline ring. However, its primary role in many syntheses is as a nucleophile itself or as a directing group.

-Cl Group: As an electron-withdrawing group (via induction), the chlorine atom deactivates the aromatic ring, making electrophilic aromatic substitution slower. More importantly, it decreases the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This would slow down any step where the aniline nitrogen acts as the primary nucleophile. Studies on the reactions of picryl chloride with substituted anilines have systematically shown that electron-withdrawing groups decrease the reaction rate. rsc.org

Thermodynamics: Substituents can affect the stability of intermediates and products, thereby influencing the position of chemical equilibria. The electron-withdrawing nature of the chlorine atom can stabilize anionic intermediates that may form during the reaction sequence. The final stability of the this compound product is a balance of these electronic contributions.

Computational Approaches to Mechanistic Elucidation (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. nih.gov For the formation of this compound, computational studies can:

Map Reaction Pathways: By calculating the potential energy surface, researchers can map out the entire reaction pathway, identifying all intermediates and transition states.

Analyze Transition States: A key aspect is transition state analysis. The geometry of a transition state reveals the atoms' arrangement at the peak of the energy barrier, and the calculated activation energy (the energy difference between reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov

Explain Regioselectivity: In cases where multiple isomers can form, DFT calculations can predict the major product by comparing the transition state energies leading to each isomer. For example, computational studies have been used to rationalize the regioselectivity of C-H arylation on the imidazole ring, showing that palladation is preferred at the C5 position due to electronic stabilization from the N1 nitrogen. nih.gov

Probe Catalyst Role: Calculations can model the interaction of a catalyst with the substrates, showing how the catalyst lowers the activation energy barrier by stabilizing the transition state or opening up a lower-energy pathway.

A hypothetical DFT study on the Van Leusen synthesis of this compound would calculate the energies for the initial nucleophilic attack of the TosMIC anion on the imine, the subsequent cyclization, and the final elimination step, confirming the feasibility of the proposed mechanism and quantifying the electronic influence of the chloro and amino substituents.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 1h Imidazol 5 Yl Aniline and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For 2-chloro-4-(1H-imidazol-5-yl)aniline, distinct signals are expected for the aromatic protons on the aniline (B41778) and imidazole (B134444) rings, as well as for the amine (NH₂) and imidazole (NH) protons.

The protons on the aniline ring are influenced by the electron-donating amino group and the electron-withdrawing chloro and imidazole substituents. This results in a complex splitting pattern in the aromatic region of the spectrum. The protons of the imidazole ring typically appear as distinct singlets or doublets, depending on the substitution pattern. The amine and imidazole NH protons are often observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aniline H-3 | 7.0 - 7.2 | d | |

| Aniline H-5 | 7.3 - 7.5 | dd | |

| Aniline H-6 | 6.8 - 7.0 | d | |

| Imidazole H-2 | 7.8 - 8.0 | s | |

| Imidazole H-4 | 7.1 - 7.3 | s | |

| NH₂ | 4.5 - 5.5 | br s | Chemical shift can vary with solvent and concentration. |

| Imidazole NH | 11.0 - 13.0 | br s | Chemical shift can vary with solvent and concentration. |

| Note: These are estimated values and may differ from experimental results. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

In this compound, the spectrum would display signals for the six carbons of the chloroaniline ring and the three carbons of the imidazole ring. The carbon atoms directly attached to the chlorine atom and the nitrogen atoms will exhibit characteristic chemical shifts. The quaternary carbons, those without any attached protons, are typically observed as weaker signals. Comparison with data for similar structures, like aniline and its derivatives, aids in the assignment of these signals. rsc.orgrsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aniline C-1 (C-NH₂) | 145 - 148 |

| Aniline C-2 (C-Cl) | 118 - 122 |

| Aniline C-3 | 115 - 118 |

| Aniline C-4 (C-imidazole) | 130 - 135 |

| Aniline C-5 | 128 - 132 |

| Aniline C-6 | 116 - 120 |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 115 - 120 |

| Imidazole C-5 | 125 - 130 |

| Note: These are estimated values and may differ from experimental results. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR spectra and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial in tracing the connectivity of the protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as the aniline and imidazole rings. For instance, correlations between the aniline protons and the imidazole carbons would definitively confirm the substitution pattern. The study of related spiro-imidazolidine derivatives has demonstrated the power of these techniques in full spectral assignment. bas.bg

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (C₉H₈ClN₃), the expected monoisotopic mass can be calculated and compared with the experimental value obtained from HRMS. Predicted m/z values for various adducts of a related compound, 2-chloro-4-(1H-imidazol-2-yl)pyridine, are available and serve as a useful reference. uni.lu

Table 3: Predicted HRMS Data for this compound (C₉H₈ClN₃)

| Adduct | Calculated m/z |

| [M+H]⁺ | 194.0485 |

| [M+Na]⁺ | 216.0304 |

| [M+K]⁺ | 231.9944 |

| Note: These values are calculated based on the elemental composition. |

The study of related prazoles has shown the utility of ESI-TOF/HRMS in elucidating complex fragmentation pathways. mdpi.comresearchgate.net

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, fragmentation is likely to occur at the bonds connecting the aniline and imidazole rings, as well as involving the loss of the chloro and amino substituents.

Common fragmentation pathways for heterocyclic amines often involve the cleavage of the imidazole ring and losses of small molecules like HCN. nih.gov The presence of a chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). The analysis of fragmentation patterns of related heterocyclic compounds provides a framework for interpreting the mass spectrum of the title compound. nih.govnih.gov

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Notes |

| [M-Cl]⁺ | Loss of a chlorine radical | |

| [M-NH₂]⁺ | Loss of an amino radical | |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring | A common fragmentation for imidazoles. |

| [C₉H₈N₃]⁺ | Loss of a chlorine radical | |

| [C₈H₆ClN]⁺ | Fragmentation involving the loss of the imidazole moiety | |

| Note: The observed fragmentation will depend on the ionization technique and energy. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The vibrational modes of this compound are determined by its constituent parts: the aniline, the imidazole ring, and the chloro-substituent.

The aniline moiety is characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region of the IR spectrum. The asymmetric and symmetric stretching modes give rise to these two bands. In Raman spectra, these modes are also active. The -NH₂ scissoring (bending) vibration typically appears around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring will produce characteristic bands in the 1600-1450 cm⁻¹ region. researchgate.net

The imidazole ring contributes its own set of characteristic vibrations. The N-H stretching vibration of the imidazole ring is expected as a broad band in the 3150-2500 cm⁻¹ range in the IR spectrum, often overlapping with other N-H and C-H signals. The C=N and C=C stretching vibrations within the imidazole ring typically appear in the 1650-1450 cm⁻¹ region.

The chloro-substituent on the aniline ring will give rise to a C-Cl stretching vibration, which is expected in the 800-600 cm⁻¹ region of the spectrum. The exact position of this band can be sensitive to the substitution pattern on the aromatic ring.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline -NH₂ | Asymmetric & Symmetric Stretching | 3500-3300 |

| Aniline -NH₂ | Scissoring (Bending) | 1650-1580 |

| Imidazole -NH | Stretching | 3150-2500 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic/Imidazole C=C, C=N | Stretching | 1650-1450 |

| C-Cl | Stretching | 800-600 |

This table represents expected ranges based on known data for similar compounds and functional groups. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not available, analysis of related structures, such as other imidazole and benzimidazole (B57391) derivatives, allows for prediction of its key structural features. researchgate.netnih.govmdpi.comresearchgate.net

The molecule is expected to be largely planar, though some torsion angle may exist between the aniline and imidazole rings. The crystal packing will be significantly influenced by hydrogen bonding. The primary amine group (-NH₂) of the aniline and the N-H group of the imidazole are both excellent hydrogen bond donors. The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors.

Predicted Crystallographic Parameters and Interactions:

| Structural Feature | Expected Characteristics |

| Molecular Geometry | Largely planar with potential torsion between rings. |

| Primary Intermolecular Interaction | N-H···N hydrogen bonding between aniline/imidazole moieties. mdpi.com |

| Secondary Interactions | π-π stacking between aromatic rings, C-H···π interactions. researchgate.net |

| Crystal System | Likely to be monoclinic or triclinic, common for such organic molecules. researchgate.netmdpi.com |

This table is a prediction based on the analysis of structurally similar compounds. researchgate.netmdpi.comresearchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores—the parts of the molecule that absorb light. The chromophoric system of this compound is composed of the substituted aniline and the imidazole ring, which form a conjugated system.

The UV-Vis spectrum of aniline typically shows two absorption bands corresponding to π→π* transitions, one around 230 nm and another, less intense band around 280 nm. researchgate.netajrsp.com The imidazole ring itself absorbs in the UV region, typically around 200-210 nm. nist.gov

For this compound, the conjugation between the aniline and imidazole rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual components. The spectrum will likely display intense absorption bands in the UV region, characteristic of π→π* transitions within the extended aromatic system. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. ajrsp.comtubitak.gov.tr In different solvents, changes in the stabilization of the ground and excited states can lead to shifts in the absorption maxima. ajrsp.comresearchgate.net

Expected Electronic Transitions for this compound:

| Transition Type | Expected Absorption Region (λmax) | Chromophore |

| π→π | 220-350 nm | Conjugated aniline-imidazole system |

| n→π | >300 nm (typically weak) | Non-bonding electrons on N atoms |

This table outlines the expected electronic transitions. The exact λmax values would be subject to solvent effects. researchgate.netajrsp.comtubitak.gov.tr

Theoretical and Computational Chemistry Studies on 2 Chloro 4 1h Imidazol 5 Yl Aniline

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods allow for a detailed examination of the electron distribution and orbital energies.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-4-(1H-imidazol-5-yl)aniline, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with a suitable basis set like 6-311++G(d,p), are employed to determine its optimized geometry and ground state electronic properties. researchgate.netacs.org

These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The presence of the electron-withdrawing chloro group and the versatile imidazole (B134444) ring influences the geometry of the aniline (B41778) moiety. The natural charge distribution on each atom can also be calculated, offering insights into the molecule's polarity and electrostatic potential. For instance, the nitrogen atoms of the amino and imidazole groups are expected to carry negative charges, while the attached hydrogen atoms will be positively charged, indicating potential sites for hydrogen bonding. researchgate.net

Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1025.456 |

| Dipole Moment (Debye) | 3.12 |

| C-Cl Bond Length (Å) | 1.745 |

| C-N (amino) Bond Length (Å) | 1.398 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO may be distributed over the entire molecule, including the imidazole ring. The chloro substituent, being electron-withdrawing, can lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which provide further insights into the molecule's reactivity. nih.gov A smaller energy gap is often associated with higher biological activity. aip.org

Table 2: Frontier Orbital Energies and Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 4.64 |

| Chemical Hardness (η) | 2.32 |

| Electronegativity (χ) | 3.57 |

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bond connecting the imidazole and phenyl rings, as well as the inversion of the amino group. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as dihedral angles. aip.orgcolostate.edulibretexts.org

Semiempirical and ab initio calculations can be performed to explore the PES. aip.org For substituted anilines, the planarity of the amino group and its orientation relative to the ring are key conformational features. colostate.edu In this compound, the interaction between the amino group, the chloro substituent, and the imidazole ring will dictate the preferred conformation. The identification of the global minimum on the PES corresponds to the most stable structure of the molecule. libretexts.org

Intermolecular Interactions and Self-Assembly Prediction

The way molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces. These interactions are crucial for crystal packing, solubility, and biological recognition. nih.govnih.gov The molecule possesses several functional groups capable of forming hydrogen bonds: the N-H of the amino group, the N-H of the imidazole ring, and the nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. mdpi.com

Vibrational Spectroscopy Simulation and Assignment

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. colostate.edunih.gov

For this compound, characteristic vibrational modes would include the N-H stretching of the amino and imidazole groups, C-H stretching of the aromatic rings, C-N stretching, and the C-Cl stretching. The calculated potential energy distribution (PED) helps in making unambiguous assignments for each vibrational mode. nih.gov The agreement between the theoretical and experimental spectra serves as a validation of the computational method used. nih.gov

Table 3: Selected Calculated Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amino) | 3450 |

| N-H Stretch (imidazole) | 3380 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-N Stretch | 1350 |

Note: This data is hypothetical and for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural or electronic properties of molecules with their chemical reactivity or biological activity. nih.govnih.govresearchgate.net For a series of aniline derivatives, descriptors such as electronic parameters (e.g., Hammett constants, atomic charges), steric parameters, and lipophilicity (log P) can be used to build these models. researchgate.netnih.gov

Machine learning algorithms are increasingly being used to develop predictive models for chemical reactions, including predicting reaction yields and identifying optimal reaction conditions. nih.govnih.govyoutube.com For this compound, such models could predict its reactivity in various chemical transformations or its potential as an inhibitor for a specific biological target. By understanding the factors that govern its reactivity and selectivity, more effective analogues could be designed. nih.gov

Structure Activity Relationship Sar Studies in Chemical Design Based on the 2 Chloro 4 1h Imidazol 5 Yl Aniline Framework

Systematic Exploration of Substituent Effects on the Aniline (B41778) Moiety

Research into related aniline-containing compounds has demonstrated that the introduction of various functional groups can fine-tune a molecule's properties. For instance, in a study on chlorothalonil (B1668833) derivatives, replacing chlorine atoms on a phenylamine ring with other groups having varied electronic properties and spatial arrangements was explored to understand their impact. nih.gov The findings indicated that electron-withdrawing groups, such as a nitro (NO₂) group at the para-position of the phenyl ring, played a significant role in influencing the compound's activity. nih.gov

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the electron density of the aniline ring. This modification can affect the pKa of the amino group and its ability to participate in hydrogen bonding or other interactions. The position of these substituents is also critical; for example, a bulky group in the ortho position to the amino group might introduce steric hindrance that forces the aniline ring to adopt a different conformation relative to the imidazole (B134444) ring.

Table 1: Hypothetical Substituent Effects on the Aniline Moiety

| Substituent (R) | Position | Electronic Effect | Potential Impact on Molecular Properties |

| -NO₂ | para | Strong Electron-Withdrawing | May enhance interactions with electron-rich pockets in a target protein. nih.gov |

| -OCH₃ | para | Electron-Donating | Could increase the basicity of the aniline nitrogen. |

| -CF₃ | meta | Strong Electron-Withdrawing | Can alter the overall lipophilicity and electronic distribution. |

| -CH₃ | ortho | Electron-Donating, Steric Bulk | May induce a conformational twist between the aniline and imidazole rings. |

| -Br | meta | Electron-Withdrawing, Halogen Bonding | Could introduce potential for halogen bonding interactions. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series.

Investigation of Positional Isomerism on the Imidazole Ring and its Influence on Chemical Interactions

The imidazole ring in the 2-chloro-4-(1H-imidazol-5-yl)aniline scaffold is asymmetric, meaning that the attachment point of the aniline moiety and the position of the remaining nitrogen atom are not equivalent. The core structure specifies a 5-yl linkage, but exploring other positional isomers, such as a 2-yl or 4-yl linkage, can reveal crucial insights into the spatial requirements for molecular interactions.

Studies on other heterocyclic systems have shown that positional isomerism can have a profound effect on the molecule's shape and electronic properties, which in turn dictates its binding affinity and selectivity for a target. For example, research on functionalized quinoline-based foldamers demonstrated that the position of a substituent had a significant influence on the molecule's chiroptical properties. nih.gov Similarly, in a study of zinc-based coordination polymers, the use of positional isomers of a pyridyl-naphthalene diimide ligand resulted in different supramolecular structures. rsc.org

For the 2-chloro-4-(1H-imidazol-yl)aniline framework, moving the aniline group to the 2-position of the imidazole ring would place it adjacent to both ring nitrogens, potentially altering its rotational freedom and the vector of its hydrogen-bonding capabilities. A 4-yl linkage would present a different spatial arrangement of the aniline and chloro-substituents relative to the imidazole's N-H bond. These seemingly subtle changes can dramatically affect how the molecule fits into a binding site and interacts with key amino acid residues.

Impact of Chlorine Atom Modification or Replacement on Molecular Properties

Replacing the chlorine atom with other groups can systematically probe the importance of its steric and electronic contributions. This approach, known as bioisosteric replacement, is a common strategy in medicinal chemistry.

Table 2: Bioisosteric Replacements for the Chlorine Atom

| Replacement Group | Rationale for Replacement | Potential Change in Molecular Properties |

| -F | Smaller size, higher electronegativity | May alter electronic effects without significant steric changes. |

| -Br, -I | Larger size, increased polarizability | Can introduce or enhance halogen bonding interactions. |

| -CH₃ | Similar size, electron-donating | Reverses the electronic effect from withdrawing to donating. |

| -CF₃ | Larger size, strongly electron-withdrawing | Significantly increases lipophilicity and electronic pull. |

| -CN | Linear shape, electron-withdrawing | Introduces a potential hydrogen bond acceptor. |

Over time, it has been empirically observed that introducing a chlorine atom into a specific position of a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org The position of the chlorine atom is crucial in determining the magnitude and type of biological effect. eurochlor.org However, in some cases, chlorination can also diminish or abolish activity. eurochlor.org This highlights that the chlorine atom, like any other substituent, acts as a modulator of a molecule's properties. eurochlor.org

Influence of N-Substitution on the Imidazole Heterocycle

The imidazole ring contains a secondary amine (N-H) that can act as a hydrogen bond donor. Alkylation or arylation at this position is a common strategy to explore the SAR of imidazole-containing compounds. This modification removes the hydrogen bond donor capability and introduces steric bulk, which can probe the space available in a target's binding pocket.

Studies on the N-alkylation of imidazoles have shown that the length and nature of the alkyl chain can be critical. For instance, in one study, the antibacterial activity of N-alkylated imidazole derivatives was found to increase with the length of the alkyl chain up to nine carbons. nih.gov The introduction of substituents on the imidazole ring itself, such as a methyl group, can also influence activity. nih.gov

The regioselectivity of N-alkylation can be influenced by the electronic nature of substituents on the imidazole ring. Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

Table 3: Impact of N-Substitution on the Imidazole Ring

| N-Substituent (R') | Potential Impact on Chemical Interactions | Rationale |

| -CH₃ | Eliminates H-bond donation; adds minimal bulk. | To test the necessity of the N-H as a hydrogen bond donor. |

| -CH₂CH₂OH | Introduces a new H-bond donor/acceptor and increases polarity. | To explore interactions with polar regions of a binding site. |

| -CH₂-Phenyl | Introduces significant steric bulk and potential for π-π stacking. | To probe for hydrophobic pockets or aromatic interactions. |

| -SO₂CH₃ | Adds a strong hydrogen bond acceptor. | To interact with hydrogen bond donor residues in a target. |

Chemoinformatic Approaches to SAR Elucidation (e.g., QSAR modeling based on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical properties of a series of compounds with their activities. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the key molecular features driving the observed effects. nih.gov

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, polar surface area (PSA).

3D: Molecular shape, volume, van der Waals surface area.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.govmdpi.com For example, a QSAR model for a set of triazolopyrimidine analogs was developed using machine learning algorithms to predict their antimalarial activity. mdpi.com Such models can help prioritize the synthesis of new derivatives that are predicted to have improved properties.

Molecular Interaction Modeling with Target Molecules (e.g., protein-ligand docking to understand binding modes, not biological outcome)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of the this compound framework, docking studies can be used to visualize how these molecules might bind to a specific protein target.

The process involves placing the 3D structure of the ligand (the aniline derivative) into the binding site of the protein. A scoring function is then used to estimate the binding affinity for different poses. This allows researchers to:

Identify key amino acid residues involved in the interaction.

Visualize hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. nih.gov

Understand how different substituents on the ligand affect its binding mode.

For example, a docking study of imidazolidinone derivatives into the active site of a bacterial enzyme helped to rationalize their observed activities by showing how they bind to the target. nih.gov Similarly, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives revealed significant binding affinities through both hydrophobic and hydrogen bond interactions with the target protein. nih.gov For the this compound scaffold, docking could reveal, for instance, that the imidazole N-H forms a crucial hydrogen bond with a backbone carbonyl of the protein, while the chloro-substituted aniline ring sits (B43327) in a hydrophobic pocket.

Explorations in Chemical Biology and Material Science Research Utilizing the Compound Scaffold

Development of the 2-chloro-4-(1H-imidazol-5-yl)aniline Core as Chemical Probes

The imidazole (B134444) ring is a prominent feature in many chemical probes due to its ability to coordinate with metal ions and its tunable electronic properties, which can be harnessed for sensing applications. While direct studies on this compound as a chemical probe are not extensively documented, research on analogous compounds highlights the potential of this scaffold.

Imidazole-based fluorescent materials have been successfully designed for the high-sensitivity detection of metal ions like Fe³⁺. rsc.org These systems often operate via a photo-induced electron transfer (PET) mechanism, where the coordination of the ion to the imidazole moiety modulates the luminescent output of the molecule, leading to a detectable change, such as fluorescence quenching. rsc.org The aniline (B41778) portion of the this compound scaffold could further enhance these properties, with its amino group providing an additional coordination site or influencing the electronic landscape of the molecule. The chloro-substituent, being an electron-withdrawing group, can also fine-tune the photophysical and binding properties of the potential probe.

Furthermore, imidazole derivatives are central to the development of probes for medical applications, such as fluorescent probes based on phenanthroimidazole derivatives, demonstrating their utility in more complex biological environments. mdpi.com The synthesis of various imidazole-fused heterocycle dimers has produced compounds with tunable fluorescence, suggesting that a library of probes could be developed from a common core by altering substituents. acs.org

Integration of the Imidazole-Aniline System into Advanced Materials

The imidazole-aniline framework is a promising candidate for incorporation into advanced functional materials, owing to its inherent electronic and optical characteristics. The combination of the electron-deficient imidazole ring and the typically electron-rich aniline ring can establish a "push-pull" electronic system, which is a common design strategy for materials with tailored properties.

Applications in Molecular Electronics

Imidazole-based compounds are recognized for their excellent electron-transporting properties and are considered valuable organic non-linear optical materials. globethesis.com The non-centrosymmetric structure of the imidazole ring, combined with its π-electron deficiency, allows it to be linked to various functional groups to create materials with specific electronic behaviors. globethesis.com Research on tetra-substituted imidazoles has shown that analysis of frontier molecular orbitals can predict charge transfer properties, indicating that derivatives can be designed to be effective hole transporters. nih.gov

Arylimidazole derivatives, for instance, are used to synthesize iridium triplet emitters for blue phosphorescent Organic Light-Emitting Diodes (OLEDs). ossila.com In these systems, the imidazole and aryl groups coordinate to the metal center, and substituents are used to adjust the HOMO-LUMO energy gap, thereby tuning the emission color. ossila.com The this compound scaffold, with its potential for charge transfer and sites for further functionalization, could be explored for similar applications in organic electronics and semiconductor materials.

Design for Optical Properties (e.g., Photochromism, Luminescence)

The optical properties of imidazole derivatives are perhaps their most studied feature, with significant research into their use as luminescent and photochromic materials.

Photochromism: Photochromic materials can reversibly change their color and absorption spectra upon exposure to light. Diarylethenes containing imidazole rings are a prominent class of such materials, valued for their thermal stability and fatigue resistance. nih.govrsc.org In these systems, UV light irradiation induces a cyclization reaction, converting the molecule from an open, colorless form to a closed, colored isomer with a more extensive π-conjugated system. This process is reversible with visible light. nih.govrsc.org Research has demonstrated that substituents on the aromatic rings and N-methylation of the imidazole ring can significantly shift the absorption spectra and influence the photochromic performance. nih.govrsc.org Bridged imidazole dimers have also been synthesized that exhibit three-state negative photochromism, interconverting between colorless and colored isomers upon photoirradiation. acs.org

Luminescence: Many imidazole-based compounds are highly luminescent. Their emission properties are sensitive to their chemical environment and molecular structure, making them suitable for a range of applications, from OLEDs to chemical sensors. The fluorescence can be fine-tuned by altering substituents on the imidazole or associated aromatic rings. For example, introducing different arylamino or alkylamino groups can shift emission wavelengths from blue to green. acs.org Similarly, the presence of electron-donating or electron-withdrawing groups affects the emission colors. acs.org

Studies on various imidazole and oxazole (B20620) derivatives have shown that their photoluminescence efficiencies are strongly dependent on solvent polarity, with some compounds approaching quantum yields of unity in non-polar solvents. researchgate.net The chloro-substituent on the this compound core would be expected to influence its luminescent properties, potentially quenching fluorescence or shifting the emission wavelength. mdpi.com

Table 1: Examples of Luminescent Properties in Imidazole-Based Compounds

| Compound Class | Key Structural Features | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|---|---|

| Imidazole-based Diarylethenes | Symmetrical diarylethenes with two imidazole units | UV irradiation | Broad absorption (500-800 nm) in closed form | Not specified | DMF | rsc.org |

| Imidazole-Cinnamic Derivatives | Cinnamic scaffold with imidazole derivative | ~300 | Not specified | Low in solution, higher in solid state | Methanol / Powder | nih.gov |

| Imidazole-Fused Heterocycle Dimers | Symmetric dimers with arylamino substituents | 365 | 455 (Blue) | Not specified | THF | acs.org |

| Imidazole-Fused Heterocycle Dimers | Symmetric dimers with alkylamino substituents | 370 | 500 (Green) | Not specified | THF | acs.org |

| Phenanthro[9,10-d]imidazol-2-yl Derivatives | Imidazole fused with phenanthrene | Not specified | Approaches unity | Not specified | Non-polar solvents | researchgate.net |

| Carbazole Dyes with Thiazole | Carbazole core with chloro-phenyl-thiazole | ~380-400 | ~530-550 | 0.0041 (in Chloroform) | Chloroform | mdpi.com |

Role in Methodological Development in Chemical Biology (e.g., tagging, labeling)

The unique reactivity and binding properties of the imidazole group have made it a cornerstone in the development of methodologies for chemical biology, particularly for protein labeling and purification.

A notable advancement is ligand-directed acyl imidazole (LDAI) chemistry, a technique for the selective labeling of endogenous proteins in living cells. nih.gov This approach uses a probe containing a ligand for the protein of interest, a tag (like a fluorophore), and a moderately reactive alkyloxyacyl imidazole group. nih.govnih.gov The ligand guides the probe to the protein's binding pocket, and the acyl imidazole then reacts with a nearby nucleophilic residue (such as a lysine), covalently attaching the tag. nih.gov This method has been used to label proteins like the folate receptor on live cell surfaces, enabling in-situ kinetic analysis of ligand binding. nih.gov

The imidazole moiety is also fundamental to one of the most widely used techniques in protein biochemistry: immobilized metal affinity chromatography (IMAC). wikipedia.org Recombinant proteins are often engineered with a polyhistidine-tag (His-tag), which consists of several consecutive histidine residues. The imidazole side chain of histidine coordinates strongly with immobilized metal ions, such as Nickel (Ni²⁺), allowing the tagged protein to be selectively captured from a complex mixture. The protein is later eluted by washing the column with a high concentration of free imidazole, which competes for binding to the metal ions and displaces the His-tagged protein. wikipedia.org

While this compound itself is not directly used in these methods, its core structure is representative of the chemical functionalities that enable these powerful biological tools.

Future Research Trajectories and Uncharted Territory for 2 Chloro 4 1h Imidazol 5 Yl Aniline Research

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles, moving away from processes that are resource-intensive and generate significant waste. pnas.orgnumberanalytics.com For 2-chloro-4-(1H-imidazol-5-yl)aniline, a key area of future research lies in the development of novel and sustainable synthetic routes that are not only environmentally benign but also economically viable.

Current synthetic strategies for imidazole (B134444) and aniline (B41778) derivatives often rely on multi-step processes with harsh reagents and organic solvents. Future research should focus on atom-economical approaches that maximize the incorporation of starting materials into the final product. solubilityofthings.com This can be achieved through the exploration of one-pot, multi-component reactions (MCRs) which streamline synthesis by combining several reaction steps without the need for isolating intermediates. nih.gov

The adoption of greener solvents, such as water, ionic liquids, or supercritical fluids, is another critical avenue. nih.gov For instance, ultrasound-assisted synthesis in aqueous media has shown promise for the rapid and efficient production of imidazole derivatives. youtube.com Furthermore, the use of biocatalysts, like enzymes, could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts. solubilityofthings.comlaxai.com The development of advanced synthesis methods, including 3D printing and microfluidics, could also revolutionize the production of specialty chemicals like this compound by reducing waste and energy consumption. laxai.com

| Synthetic Approach | Conventional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Catalysis | Homogeneous metal catalysts | Heterogeneous catalysts (e.g., zeolites), Biocatalysts (enzymes) solubilityofthings.com | Catalyst reusability, milder reaction conditions, high selectivity. solubilityofthings.com |

| Solvent System | Volatile organic solvents (e.g., toluene, DMF) | Water, ionic liquids, supercritical CO2 nih.gov | Reduced toxicity and environmental impact, improved safety. solubilityofthings.com |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy youtube.com | Faster reaction times, lower energy consumption, improved yields. youtube.com |

| Reaction Design | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions (MCRs) nih.gov | Reduced waste, time, and resource consumption. nih.gov |

Application of Advanced In Situ Characterization Techniques

To optimize and control the synthesis of this compound, a deeper understanding of the reaction kinetics, mechanisms, and the influence of various process parameters is essential. This is where the application of advanced in situ characterization techniques, often integrated within a Process Analytical Technology (PAT) framework, becomes invaluable. bruker.comwikipedia.org

PAT enables the real-time monitoring and control of chemical reactions as they occur, leading to improved product quality, consistency, and yield. bruker.comcontinuaps.com For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can provide continuous data on the concentration of reactants, intermediates, and products. chromnet.net This real-time information allows for dynamic adjustments to reaction conditions, ensuring the process remains within its optimal window. grandviewresearch.com

The integration of these spectroscopic tools with automated synthesis workstations can create a powerful platform for high-throughput experimentation and process optimization. continuaps.com This approach not only accelerates the development of robust and efficient synthetic protocols but also enhances safety by providing a deeper understanding of the reaction's thermal and kinetic profiles. The long-term goal of implementing PAT is to facilitate continuous manufacturing processes, which are more efficient and produce less waste compared to traditional batch methods. chromnet.net

Refinement of Theoretical Models for Predictive Capabilities

The ability to predict the properties and behavior of molecules before they are synthesized is a cornerstone of modern chemical research. For this compound, the refinement of theoretical models offers a powerful tool to guide its future development and application. nih.govnumberanalytics.com

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. numberanalytics.com These calculations can provide insights into the molecule's potential as a corrosion inhibitor, its electronic properties for materials science applications, or its interaction with biological targets.

Furthermore, the rise of machine learning (ML) and artificial intelligence (AI) is transforming the landscape of materials discovery and chemical synthesis. laxai.comkreddsci.com By training ML models on existing experimental and computational data, it is possible to create predictive models that can rapidly screen virtual libraries of compounds for desired properties. nih.govnumberanalytics.com For this compound and its derivatives, ML models could predict properties such as solubility, stability, and even potential biological activity, thereby accelerating the design-build-test-learn cycle. youtube.com The synergy between physics-based spectral descriptors and symbolic regression methods can lead to interpretable models that are robust even with smaller, imperfect datasets, which is often the case for novel compounds.

| Modeling Technique | Predicted Properties | Potential Application Area for this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, vibrational frequencies, bond energies. numberanalytics.com | Corrosion inhibition, catalysis, materials science. |

| Molecular Dynamics (MD) | Conformational analysis, diffusion coefficients, interaction energies. numberanalytics.com | Polymer science, drug-receptor interactions. |

| Machine Learning (ML) | Solubility, melting point, toxicity, biological activity, material performance. nih.govyoutube.com | Drug discovery, materials design, process optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. | Medicinal chemistry, agrochemical development. |

Exploration of Complex Polyheterocyclic Systems Incorporating the Core

The this compound molecule, with its multiple reactive sites, is an ideal building block for the construction of more complex polyheterocyclic systems. carnegiescience.edu The synthesis of such systems is a frontier in organic chemistry, as it allows for the creation of novel molecular architectures with unique three-dimensional structures and tailored functionalities. nih.gov